molecular formula C12H23NO4 B2555016 Dimethyl 3,3'-(butylimino)dipropanoate (non-preferred name) CAS No. 29975-09-5

Dimethyl 3,3'-(butylimino)dipropanoate (non-preferred name)

Cat. No.: B2555016
CAS No.: 29975-09-5
M. Wt: 245.319
InChI Key: BMJNUOYYIYNPJI-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-(butylimino)dipropanoate is a chemical compound with the molecular formula C12H23NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butylimino group attached to a dipropanoate backbone.

Scientific Research Applications

Dimethyl 3,3’-(butylimino)dipropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(butylimino)dipropanoate typically involves the reaction of dimethyl malonate with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium ethoxide, to facilitate the formation of the imino group. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 3,3’-(butylimino)dipropanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(butylimino)dipropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(butylimino)dipropanoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3,3’-(methylimino)dipropanoate
  • Dimethyl 3,3’-(benzylimino)dipropanoate
  • Diethyl 3,3’-(methylimino)dipropanoate

Uniqueness

Dimethyl 3,3’-(butylimino)dipropanoate is unique due to its butylimino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-[butyl-(3-methoxy-3-oxopropyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-4-5-8-13(9-6-11(14)16-2)10-7-12(15)17-3/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJNUOYYIYNPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)OC)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 20 to 30° C., 12.9 g of methyl acrylate was added to 5.00 g of n-butylamine. The resulting mixture was allowed to stand for 20 hours, followed by concentration under reduced pressure, whereby 16.7 g of N-butylbis[2-(methoxycarbonyl)ethyl]amine was obtained (at a quantitative yield).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

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